1-Boc-5-Aminoindole

Description

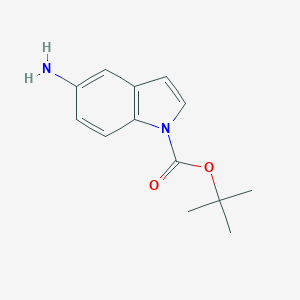

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-aminoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCVRKPFNLCHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469138 | |

| Record name | 1-Boc-5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166104-20-7 | |

| Record name | 1,1-Dimethylethyl 5-amino-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166104-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-5-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoindole, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1-Boc-5-aminoindole: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-aminoindole, also known by its IUPAC name tert-butyl 5-amino-1H-indole-1-carboxylate, is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility, making it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and detailed experimental protocols for its synthesis and analysis. Its utility as a precursor for various biologically active indole derivatives, including those with anti-cancer, anti-inflammatory, and neurological activities, underscores its importance in drug discovery and development.[1][2]

Chemical Structure and Properties

The structural and key physicochemical properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Structural Information

| Identifier | Value |

| IUPAC Name | tert-butyl 5-amino-1H-indole-1-carboxylate[3] |

| Synonyms | 5-Amino-indole-1-carboxylic acid tert-butyl ester, N-Boc-5-Aminoindole[4] |

| CAS Number | 166104-20-7[4] |

| Molecular Formula | C₁₃H₁₆N₂O₂[4] |

| Molecular Weight | 232.28 g/mol [3] |

| SMILES | CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)N[3] |

| InChI | InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,14H2,1-3H3[3] |

| InChIKey | KYCVRKPFNLCHLL-UHFFFAOYSA-N[3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Viscous light brown oil or off-white to light brown powder | |

| Melting Point | 85-88°C | |

| Boiling Point | 384.2 ± 34.0 °C (Predicted) | [4] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 4.28 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in methanol, dimethyl sulfoxide (DMSO), and chloroform. | |

| Storage | Store at 2-8°C under an inert atmosphere. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. Below are the experimental nuclear magnetic resonance (NMR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton (¹H) NMR (400 MHz, CDCl₃) | Carbon (¹³C) NMR (100 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 7.95 (d, J = 5.5 Hz, 1H) | 149.8 |

| 7.54 (d, J = 2.2 Hz, 1H) | 142.1 |

| 6.82 (d, J = 2.2 Hz, 1H) | 131.6 |

| 6.72 (dd, J = 8.7, 2.3 Hz, 1H) | 129.1 |

| 6.41 (d, J = 3.6 Hz, 1H) | 126.2 |

| 3.61 (br s, 2H) | 115.7 |

| 1.67 (s, 9H) | 113.6 |

| 106.8 | |

| 105.9 | |

| 83.2 | |

| 28.2 |

Source:[2]

Infrared (IR) Spectroscopy

-

N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹ (primary amine).

-

C-H stretch (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

C=O stretch (Boc group): A strong absorption band around 1700-1725 cm⁻¹.

-

N-H bend (amine): Around 1590-1650 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch (aromatic amine): Around 1250-1360 cm⁻¹.

Mass Spectrometry (MS)

The expected fragmentation pattern in mass spectrometry for this compound would likely show a molecular ion peak [M]⁺ at m/z 232. A prominent fragmentation would be the loss of the tert-butyl group ([M-57]⁺) and/or isobutylene ([M-56]⁺), as well as the loss of the entire Boc group ([M-100]⁺).

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of its nitro precursor, tert-butyl 5-nitro-1H-indole-1-carboxylate.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

tert-butyl 5-nitro-1H-indole-1-carboxylate (1.00 g, 3.81 mmol, 1.00 equiv)

-

10% Palladium on carbon (Pd/C) (0.100 g)

-

Methanol (MeOH) (19.0 mL)

-

Celite

Procedure: [2]

-

A flask is charged with tert-butyl 5-nitro-1H-indole-1-carboxylate, 10% palladium on carbon, and methanol.

-

The reaction mixture is placed under a hydrogen (H₂) atmosphere.

-

The suspension is stirred at room temperature for 14 hours.

-

Upon completion of the reaction, the mixture is filtered through a pad of Celite.

-

The filter cake is washed thoroughly with methanol.

-

The combined filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (4:1) as the eluent.

-

This procedure affords this compound as a viscous light brown oil (0.715 g, 80% yield).[2]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. The amino group at the 5-position serves as a versatile handle for further functionalization, allowing for the introduction of diverse pharmacophores.

Workflow: From Intermediate to Biologically Active Compounds

Caption: Synthetic utility of this compound.

Derivatives of 5-aminoindoles have been investigated for a range of pharmacological activities:

-

Inhibitors of 5-Lipoxygenase (5-LO): Novel 2-amino-5-hydroxyindole derivatives have been synthesized and shown to potently inhibit human 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. These compounds are potential candidates for the treatment of inflammatory and allergic diseases.[5][6]

-

AMPA Receptor Modulators: Azabenzimidazole derivatives, synthesized from indole precursors, have been developed as modulators of the AMPA receptor, which are potentially useful for treating neurological and psychiatric disorders.[1][7]

-

Anticancer Agents: Substituted 5-nitroindole derivatives, which can be converted to the corresponding 5-aminoindoles, have been shown to bind to c-Myc promoter G-quadruplex DNA, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[8]

-

Other Therapeutic Areas: The 5-aminoindole scaffold is a component of compounds investigated as Smac mimetics, insulin-like growth factor 1 receptor inhibitors, and factor Xa inhibitors.

Safety and Handling

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical properties, coupled with versatile reactivity, make it an invaluable precursor for the synthesis of a diverse range of indole derivatives with significant therapeutic potential. The detailed synthetic and analytical data provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

- 1. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]

- 2. escholarship.org [escholarship.org]

- 3. 5-Aminoindole, N1-BOC protected | C13H16N2O2 | CID 11593831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2016176460A1 - Azabenzimidazoles and their use as ampa receptor modulators - Google Patents [patents.google.com]

- 8. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

1-Boc-5-aminoindole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-5-aminoindole, a key intermediate in synthetic and medicinal chemistry. It covers its chemical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, with a focus on its role in creating molecules that modulate critical signaling pathways.

Core Chemical Data

This compound, also known as tert-butyl 5-amino-1H-indole-1-carboxylate, is a valuable building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility, making it an ideal substrate for a variety of chemical transformations.

| Property | Value |

| CAS Number | 166104-20-7 |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| Appearance | Off-white to light brown powder |

| Boiling Point | 384.2±34.0 °C (Predicted) |

| Density | 1.16±0.1 g/cm³ (Predicted) |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |

Experimental Protocols

Synthesis of this compound from 5-Nitroindole

The synthesis of this compound is typically achieved through a two-step process starting from 5-nitroindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of tert-butyl 5-nitro-1H-indole-1-carboxylate

This step involves the N-Boc protection of 5-nitroindole.

-

Materials: 5-nitroindole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-nitroindole in anhydrous DCM in a round-bottom flask.

-

Add DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 5-nitro-1H-indole-1-carboxylate.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of tert-butyl 5-nitro-1H-indole-1-carboxylate.

-

Materials: tert-butyl 5-nitro-1H-indole-1-carboxylate, palladium on carbon (10% Pd/C), ethyl acetate, hydrogen gas.

-

Procedure:

-

Dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (525 mg, 2.0 mmol) in ethyl acetate (8 mL).[1]

-

Add 10% palladium on carbon catalyst (50 mg) to the solution.[1]

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.[1]

-

Upon completion of the reaction, remove the catalyst by filtration through Celite.

-

Concentrate the filtrate under reduced pressure to afford this compound as a white solid (469 mg, 100% yield).[1]

-

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of various kinase inhibitors, which are prominent in oncology and inflammation research. The amino group at the 5-position serves as a key handle for introducing diverse substituents to explore structure-activity relationships.

General Workflow for Kinase Inhibitor Synthesis:

The synthesis of kinase inhibitors from this compound often involves coupling reactions at the 5-amino position, followed by modifications at other positions of the indole scaffold and eventual deprotection of the Boc group if necessary.

General synthetic workflow for kinase inhibitors.

Role in Modulating Signaling Pathways

Indole derivatives synthesized from this compound have been shown to modulate various signaling pathways implicated in diseases like cancer and autoimmune disorders. A notable example is the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immunity.

The STING Signaling Pathway and Inhibition by Indole Derivatives:

The cGAS-STING pathway is activated by cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Aberrant activation of this pathway is linked to several inflammatory diseases. Certain indole derivatives act as STING inhibitors, offering a therapeutic strategy to dampen this inflammatory response.

Inhibition of the STING pathway by indole derivatives.

This guide highlights the significance of this compound as a versatile and valuable intermediate in the synthesis of complex, biologically active molecules. The provided protocols and diagrams serve as a foundational resource for researchers engaged in drug discovery and development.

References

A Comprehensive Technical Guide to the Synthesis of 1-Boc-5-aminoindole from 5-nitroindole

Abstract

This technical guide provides an in-depth overview of the synthetic pathway for converting 5-nitroindole into 1-Boc-5-aminoindole, a crucial building block in medicinal chemistry and pharmaceutical development.[1] The document outlines the predominant two-step synthetic strategy, which involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the nitro moiety. Detailed experimental protocols, comparative data on various reaction conditions, and safety considerations are presented. The guide is supplemented with visualizations of the chemical pathway and experimental workflow to ensure clarity and reproducibility for researchers in the field.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive molecules with applications ranging from anti-cancer to anti-inflammatory agents.[1] this compound (tert-butyl 5-amino-1H-indole-1-carboxylate) is a highly versatile intermediate, where the Boc-protected nitrogen allows for selective functionalization at other positions, and the 5-amino group serves as a key handle for further molecular elaboration.[1] Its synthesis from the readily available starting material, 5-nitroindole, is a fundamental transformation. This document details an efficient and high-yielding synthetic route, focusing on a two-step process: N-Boc protection followed by catalytic hydrogenation.

Physicochemical Properties of Key Compounds

A summary of the physical and chemical properties of the principal compounds involved in the synthesis is provided below for reference.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Nitroindole |  | 6146-52-7 | C₈H₆N₂O₂ | 162.15 | - |

| tert-Butyl 5-nitro-1H-indole-1-carboxylate |  | 166104-19-4 | C₁₃H₁₄N₂O₄ | 262.26 | - |

| This compound |  | 166104-20-7 | C₁₃H₁₆N₂O₂ | 232.28 | Off-white to light brown powder[1] |

Synthetic Strategy and Pathway

The conversion of 5-nitroindole to this compound is most effectively achieved via a two-step sequence. This strategy involves first protecting the indole nitrogen with a Boc group, followed by the reduction of the nitro group. This sequence prevents potential side reactions and simplifies purification, leading to high overall yields.

Step 1: N-Boc Protection of 5-Nitroindole

The indole nitrogen is first protected using di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl 5-nitro-1H-indole-1-carboxylate. This step enhances the solubility of the indole in organic solvents and deactivates the indole ring towards certain electrophilic conditions, ensuring the subsequent reduction is specific to the nitro group.

Step 2: Reduction of the Nitro Group

The nitro group of the Boc-protected intermediate is then reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is the most common and efficient method, often providing quantitative yields of the desired this compound.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis.

Protocol 1: Synthesis of tert-Butyl 5-nitro-1H-indole-1-carboxylate

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindole (1.0 eq.).

-

Solvent: Dissolve the starting material in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Alternatively, a non-hydride base like 4-Dimethylaminopyridine (DMAP) can be used.

-

Boc Anhydride Addition: After stirring for 30 minutes at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) dissolved in the same anhydrous solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield tert-butyl 5-nitro-1H-indole-1-carboxylate.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a high-yield procedure.[2]

-

Setup: In a hydrogenation flask, dissolve tert-butyl 5-nitro-1H-indole-1-carboxylate (1.0 eq., e.g., 525 mg, 2.0 mmol) in ethyl acetate (e.g., 8 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (10% Pd/C) catalyst (e.g., 50 mg).

-

Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).

-

Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Remove the catalyst by filtration through a pad of Celite®.

-

Isolation: Rinse the filter pad with ethyl acetate. Concentrate the combined filtrate under reduced pressure to afford the final product, this compound. This method has been reported to yield the product quantitatively as a white solid.[2]

Comparative Data on Reduction Methods

While catalytic hydrogenation of the N-Boc protected intermediate is preferred, several methods exist for the reduction of 5-nitroindole directly to 5-aminoindole. The choice of method may depend on available equipment and desired selectivity.

| Method | Reagents/Catalyst | Solvent | Conditions | Yield | Reference/Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl Acetate | Room Temp, Overnight | ~100% | For N-Boc protected substrate.[2] |

| Catalytic Hydrogenation | H₂ (1.5 MPa), Supported Catalyst | 95% Ethanol | 70-95 °C, 1-2 h | 96-99% (conversion) | For unprotected 5-nitroindole.[3] |

| Silver-Catalyzed Reduction | H₂ (4.0 MPa), Ag-bipyridine complex, K-tert-butoxide | 1,4-Dioxane | 80 °C, 24 h | 98% | For unprotected 5-nitroindole.[3] |

| Transfer Hydrogenation | Ammonium formate, O-MoS₂ catalyst | Water | 130 °C, 6 h | 90% (conversion) | For unprotected 5-nitroindole.[3] |

| Chemical Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | - | - | - | A common method for nitro group reduction.[4][5] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the recommended two-step synthesis.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst carefully, preferably as a wet paste. Ensure proper quenching and disposal procedures are followed.

-

Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It should be handled under an inert atmosphere, and reactions should be quenched carefully with a proton source.

-

Solvents: Organic solvents such as ethyl acetate and THF are flammable. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, when handling all chemicals.

Conclusion

The synthesis of this compound from 5-nitroindole is a robust and scalable process critical for the advancement of various drug discovery programs. The presented two-step method, involving N-Boc protection followed by catalytic hydrogenation, provides a reliable and high-yielding route to this valuable intermediate. By following the detailed protocols and safety guidelines in this document, researchers can confidently produce this compound for its diverse applications in organic and medicinal chemistry.

References

Spectroscopic and Analytical Profile of 1-Boc-5-aminoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 1-Boc-5-aminoindole (tert-butyl 5-aminoindole-1-carboxylate), a key intermediate in the synthesis of various biologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Core Compound Information

| Property | Value |

| Chemical Name | tert-butyl 5-aminoindole-1-carboxylate |

| Synonyms | This compound, N-Boc-5-aminoindole |

| CAS Number | 166104-20-7 |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results |

Note: Specific experimental spectroscopic data for this compound was not available in the performed searches. The tables are provided as a template for the expected data.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following are general protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H and ¹³C NMR Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32 (adjust as needed for signal-to-noise).

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Reference: The residual solvent peak is typically used for calibration.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for analysis.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant signal.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Technical Guide: Solubility and Stability of 1-Boc-5-aminoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-aminoindole (tert-butyl 5-amino-1H-indole-1-carboxylate) is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its utility is significantly influenced by its physicochemical properties, namely its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound, offering both qualitative and illustrative quantitative data, along with detailed experimental protocols.

Disclaimer: Limited quantitative data for the solubility and stability of this compound is available in public literature. The quantitative data and detailed experimental protocols presented in this guide are illustrative and based on the general properties of structurally similar compounds, such as N-Boc-anilines and substituted indoles, as well as established scientific methodologies. Researchers are strongly encouraged to determine these properties experimentally for their specific applications.

Core Properties of this compound

| Property | Value | Source |

| Appearance | Off-white to light brown powder | [Generic supplier data] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [Generic supplier data] |

| Molecular Weight | 232.28 g/mol | [Generic supplier data] |

| Storage Conditions | 0-8°C | [Generic supplier data] |

Solubility Profile

The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen generally enhances the solubility of the parent aminoindole in organic solvents. Qualitative assessments indicate that this compound is soluble in solvents like dimethyl sulfoxide (DMSO) and chloroform.

Illustrative Quantitative Solubility Data

The following table presents hypothetical, yet plausible, quantitative solubility data for this compound in a range of common laboratory solvents at ambient temperature (20-25°C).

| Solvent | Category | Illustrative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Dichloromethane (DCM) | Halogenated | ~ 50-100 |

| Chloroform | Halogenated | ~ 50-100 |

| Tetrahydrofuran (THF) | Ether | ~ 25-50 |

| Ethyl Acetate (EtOAc) | Ester | ~ 10-25 |

| Acetone | Ketone | ~ 10-25 |

| Acetonitrile (ACN) | Nitrile | ~ 5-10 |

| Methanol (MeOH) | Polar Protic | ~ 5-10 |

| Ethanol (EtOH) | Polar Protic | ~ 1-5 |

| Isopropanol (IPA) | Polar Protic | < 1 |

| Water | Aqueous | < 0.1 |

| Hexanes | Non-polar | < 0.1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.[1][2][3][4][5]

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, DCM, Methanol, Water)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses. The primary points of potential degradation are the Boc-protected indole nitrogen and the amino group on the benzene ring.

General Stability Characteristics

-

pH Sensitivity: The Boc group is known to be labile under acidic conditions, leading to its cleavage and the formation of the unprotected 5-aminoindole. It is generally stable under neutral and basic conditions.

-

Thermal Stability: While solid this compound is relatively stable at the recommended storage temperature of 0-8°C, elevated temperatures can lead to the thermal decomposition of the Boc group.[6][7][8]

-

Oxidative Stability: The indole and amino moieties can be susceptible to oxidation.

-

Photostability: Indole derivatives can be sensitive to light, potentially leading to photodegradation.[9][10]

Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study, conducted according to ICH guidelines, to identify potential degradation pathways and products.[11][12][13][14][15]

| Stress Condition | Illustrative Degradation (%) | Major Degradation Product(s) |

| 0.1 M HCl (40°C, 24h) | ~ 90% | 5-Aminoindole (Boc deprotection) |

| 0.1 M NaOH (40°C, 24h) | < 5% | Minor unidentified products |

| 3% H₂O₂ (RT, 24h) | ~ 15-25% | Oxidized indole derivatives |

| Heat (80°C, 48h, solid) | ~ 10-20% | 5-Aminoindole and other byproducts |

| Light (ICH Q1B), solid | ~ 5-15% | Photodegradation products |

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound to assess its intrinsic stability.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Thermostatic oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

-

Incubate the solution at a controlled temperature (e.g., 40°C).

-

Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

-

Incubate at a controlled temperature (e.g., 40°C).

-

Withdraw samples at time points, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at time points and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).

-

At specified time intervals, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability (Solid State):

-

Expose a thin layer of solid this compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Simultaneously, store a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

-

After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method, capable of separating the intact drug from its degradation products. A PDA or MS detector is highly recommended for peak purity assessment and identification of degradants.

-

Visualization: Forced Degradation Study Workflow

Caption: General workflow for a forced degradation study of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is not widely published, the provided illustrative data and detailed experimental protocols offer a robust framework for researchers to conduct their own assessments. A thorough understanding of these properties is paramount for the successful use of this compound in research and development, ensuring the integrity of synthetic pathways and the quality of the final products.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. youtube.com [youtube.com]

- 15. ijcrt.org [ijcrt.org]

The Strategic Intermediate: A Technical Guide to 1-Boc-5-aminoindole in Drug Discovery

For researchers, scientists, and drug development professionals, 1-Boc-5-aminoindole has emerged as a critical building block in the synthesis of complex bioactive molecules. Its strategic importance lies in the presence of a versatile amino group on the indole scaffold, protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for sequential and site-selective modifications, making it an invaluable intermediate in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

This technical guide provides a comprehensive review of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the synthesis of targeted therapies. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams for enhanced understanding.

Core Properties of this compound

This compound, also known as tert-butyl 5-amino-1H-indole-1-carboxylate, is a stable, off-white to light brown powder. The Boc protecting group enhances its solubility in organic solvents and allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the indole nitrogen.[1]

| Property | Value | Reference(s) |

| CAS Number | 166104-20-7 | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |

| Molecular Weight | 232.28 g/mol | [2] |

| Appearance | Off-white to light brown powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through the N-Boc protection of 5-aminoindole. This reaction utilizes di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. While various bases and solvent systems can be employed, the following protocol is a commonly used and effective method.

Reaction Scheme:

Caption: N-Boc protection of 5-aminoindole.

Materials:

-

5-Aminoindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 5-aminoindole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Quantitative Data:

| Parameter | Value | Reference(s) |

| Typical Yield | 85-95% | [3] |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.01 (s, 1H), 7.55 (d, J = 2.2 Hz, 1H), 7.23 (d, J = 8.7 Hz, 1H), 6.82 (dd, J = 8.7, 2.3 Hz, 1H), 6.42 (d, J = 3.7 Hz, 1H), 3.71 (br s, 2H), 1.63 (s, 9H) | [4] |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 150.3, 140.9, 131.9, 128.0, 125.8, 115.5, 112.3, 107.9, 106.8, 83.2, 28.4 | [4] |

| IR (KBr, cm⁻¹) ν | 3435, 3350, 2978, 1725, 1620, 1510, 1450, 1370, 1240, 1150 | [5] |

| MS (ESI) m/z | 233.1 [M+H]⁺ | [6] |

Applications in the Synthesis of Bioactive Molecules

This compound is a cornerstone for the synthesis of a multitude of bioactive compounds, particularly those targeting kinases and other key proteins in disease pathways.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune responses and cell growth.[7][8] Dysregulation of this pathway, particularly through mutations in JAK2, is implicated in myeloproliferative neoplasms and other inflammatory diseases.[1] Consequently, JAK2 has become a significant target for drug development. This compound serves as a key starting material for the synthesis of various potent and selective JAK2 inhibitors.

JAK-STAT Signaling Pathway:

Caption: The canonical JAK-STAT signaling pathway.

The amino group at the 5-position of the indole ring is a common attachment point for pharmacophores that interact with the hinge region of the JAK2 kinase domain. The Boc-protected nitrogen allows for various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aromatic and heteroaromatic moieties.

Experimental Workflow: Suzuki Coupling with this compound

A common synthetic strategy involves the Suzuki coupling of a boronic acid or ester to the 5-amino group of the indole, often after its conversion to a halide or triflate. Alternatively, the amino group can be used to introduce other functionalities prior to coupling.

Caption: A general workflow for Suzuki coupling.

Table of Bioactive Molecules Derived from this compound:

| Compound | Target | Biological Activity (IC₅₀) | Reference(s) |

| GSK2578215A | IKKε/TBK1 | IKKε: 2 nM, TBK1: 15 nM | Not directly found in provided results |

| Pyrazol-3-ylamino pyrazines | JAK2 | 1-10 nM | [5] |

| 1-amino-5H-pyrido[4,3-b]indol-4-carboxamides | JAK2 | Potent inhibition in animal models | [9] |

| 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones | KDR Kinase | Potent and selective inhibition | [10] |

Anti-Cancer Agents

The indole scaffold is a privileged structure in the design of anti-cancer agents due to its ability to interact with various biological targets.[11] this compound provides a versatile platform for the synthesis of compounds targeting proteins involved in cell cycle regulation and apoptosis. For example, derivatives have been developed as inhibitors of Bcl-2, a key anti-apoptotic protein often overexpressed in cancer cells.[12]

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry and drug discovery. Its pre-protected aminoindole core allows for the strategic and efficient synthesis of complex molecules with a wide range of biological activities. The detailed protocols and data presented in this guide underscore its importance for researchers and scientists working on the development of novel therapeutics, particularly in the areas of kinase inhibition and anti-cancer drug design. The continued exploration of new synthetic methodologies and applications for this key building block will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. 5-Aminoindole; LC-ESI-QQ; MS2; CE:30 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Alchemists' Blueprint: A Guide to Key Intermediates in the Synthesis of Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of modern drug discovery, the synthesis of novel therapeutic agents hinges on the strategic construction of molecular frameworks. Central to this endeavor are key intermediates—versatile building blocks that serve as pivotal crossroads on the path to complex drug molecules. This technical guide delves into the synthesis and significance of three such intermediates, each representing a distinct and vital area of pharmaceutical research: a chiral intermediate for an antiviral, a heterocyclic scaffold for a cancer therapeutic, and the modular components of a targeted protein degrader. We will explore their detailed synthetic protocols, quantitative data, and the biological pathways their final products influence.

A Chiral Pillar: The Synthesis of (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane, a Key Intermediate for Atazanavir

The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its efficacy and safety. Chiral intermediates are therefore the bedrock of many modern pharmaceuticals. (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane is a critical chiral intermediate in the synthesis of Atazanavir, an HIV protease inhibitor. Its stereochemistry is crucial for the drug's ability to fit into the active site of the viral enzyme.

Experimental Protocol: Diastereoselective Reduction

A key step in the synthesis of this intermediate is the highly diastereoselective reduction of the prochiral ketone, (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone. This reduction establishes one of the two stereocenters in the final intermediate.

Reaction Scheme:

(3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone → (2R,3S)-N-tert-Butoxycarbonyl-3-amino-1-chloro-2-hydroxy-4-phenylbutane

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone | 313.82 | 10.0 g | 0.0318 |

| Lithium tri-tert-butoxyaluminum hydride (1M in THF) | 254.29 | 47.7 mL | 0.0477 |

| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |

| Saturated aqueous sodium potassium tartrate solution | - | 100 mL | - |

| Ethyl acetate | 88.11 | 300 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 10 g | - |

Procedure:

-

A solution of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (10.0 g, 0.0318 mol) in anhydrous diethyl ether (100 mL) is prepared in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF, 47.7 mL, 0.0477 mol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous sodium potassium tartrate solution (100 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the desired product as a white solid.

Quantitative Data

| Parameter | Value |

| Yield | 85-95% |

| Diastereomeric Ratio | >99:1 (syn:anti) |

| Purity (HPLC) | >99% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H), 5.05 (d, J=8.8 Hz, 1H), 4.05-3.95 (m, 1H), 3.85-3.75 (m, 1H), 3.65 (dd, J=11.2, 4.0 Hz, 1H), 3.55 (dd, J=11.2, 6.8 Hz, 1H), 3.00 (dd, J=13.6, 6.8 Hz, 1H), 2.85 (dd, J=13.6, 8.0 Hz, 1H), 1.40 (s, 9H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.8, 137.5, 129.4, 128.6, 126.7, 80.1, 72.9, 56.4, 47.1, 38.2, 28.3. |

| Mass Spec (ESI) | m/z 316.1 [M+H]⁺ |

Signaling Pathway: HIV Protease Inhibition

Atazanavir functions by inhibiting the HIV-1 protease, an enzyme essential for the virus's life cycle. The protease cleaves viral polyproteins into functional proteins required for viral maturation. Atazanavir, synthesized from the aforementioned chiral intermediate, acts as a competitive inhibitor, binding to the active site of the protease and preventing this cleavage.

The Heterocyclic Heart: Synthesis of 5-Bromo-7-azaindole, a Precursor to Vemurafenib

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. 5-Bromo-7-azaindole is a key heterocyclic intermediate for the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein, which is a driver in many melanomas.

Experimental Protocol: Synthesis from 7-Azaindoline

This synthetic route involves the protection of the 7-azaindoline nitrogen, followed by bromination and subsequent rearomatization.

Reaction Scheme:

7-Azaindoline → N-Boc-7-azaindoline → 5-Bromo-N-Boc-7-azaindoline → 5-Bromo-7-azaindole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7-Azaindoline | 120.15 | 10.0 g | 0.0832 |

| Di-tert-butyl dicarbonate | 218.25 | 19.1 g | 0.0874 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| N-Bromosuccinimide (NBS) | 177.98 | 15.6 g | 0.0877 |

| Acetonitrile | 41.05 | 150 mL | - |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 20.6 g | 0.0907 |

| Toluene | 92.14 | 200 mL | - |

Procedure:

-

Protection: To a solution of 7-azaindoline (10.0 g, 0.0832 mol) in dichloromethane (200 mL) at 0 °C, di-tert-butyl dicarbonate (19.1 g, 0.0874 mol) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude N-Boc-7-azaindoline is used in the next step without further purification.

-

Bromination: The crude N-Boc-7-azaindoline is dissolved in acetonitrile (150 mL) and cooled to 0 °C. N-Bromosuccinimide (15.6 g, 0.0877 mol) is added in portions, and the mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give crude 5-bromo-N-Boc-7-azaindoline.

-

Dehydrogenation (Aromatization): The crude 5-bromo-N-Boc-7-azaindoline is dissolved in toluene (200 mL). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (20.6 g, 0.0907 mol) is added, and the mixture is refluxed for 2 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography (eluent: 20% ethyl acetate in hexanes) to yield 5-bromo-7-azaindole as a pale yellow solid.

Quantitative Data

| Parameter | Value |

| Overall Yield | 65-75% |

| Purity (HPLC) | >98% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.13 (br s, 1H), 8.10 (s, 1H), 7.88 (d, J=2.0 Hz, 1H), 7.45 (t, J=2.8 Hz, 1H), 6.55 (dd, J=2.8, 2.0 Hz, 1H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.9, 142.6, 129.2, 125.1, 119.8, 115.6, 101.2. |

| Mass Spec (EI) | m/z 196/198 (M⁺) |

Signaling Pathway: BRAF V600E Inhibition

Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant kinase. In melanoma cells with this mutation, the MAPK/ERK signaling pathway is constitutively active, leading to uncontrolled cell proliferation. Vemurafenib binds to the ATP-binding site of the mutant BRAF, inhibiting its activity and downstream signaling, ultimately leading to apoptosis of the cancer cells.

The Molecular Matchmaker: Synthesis of a PROTAC Degrader

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. Their synthesis is a modular endeavor, connecting a "warhead" that binds the target protein to a ligand for an E3 ubiquitin ligase via a chemical linker. Here, we detail the synthesis of a PROTAC targeting the BRD4 protein, using the well-established JQ1 as the warhead and pomalidomide as the E3 ligase ligand, connected by a PEG linker.

Experimental Workflow: A Modular Approach

The synthesis of a PROTAC is a convergent process, involving the separate synthesis of the functionalized warhead and E3 ligase ligand, followed by their conjugation.

Experimental Protocol: Synthesis of a JQ1-Pomalidomide PROTAC

This protocol outlines the synthesis of an alkyne-functionalized JQ1, an azide-functionalized pomalidomide, and their subsequent conjugation via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.

Step 1: Synthesis of JQ1-alkyne

-

Reaction: Amide coupling of a JQ1 carboxylic acid derivative with propargylamine.

-

Reagents: JQ1-COOH, propargylamine, HATU, DIPEA, DMF.

-

Yield: 70-80%.

-

Characterization: ¹H NMR, ¹³C NMR, MS.

Step 2: Synthesis of Pomalidomide-azide

-

Reaction: Nucleophilic substitution of 4-fluoropomalidomide with an azido-PEG-amine linker.

-

Reagents: 4-Fluoropomalidomide, azido-PEG-amine, DIPEA, DMSO.

-

Yield: 60-70%.

-

Characterization: ¹H NMR, ¹³C NMR, MS.

Step 3: CuAAC "Click" Reaction

-

Reaction: Copper-catalyzed cycloaddition of JQ1-alkyne and pomalidomide-azide.

-

Reagents: JQ1-alkyne, pomalidomide-azide, copper(II) sulfate pentahydrate, sodium ascorbate, t-BuOH/H₂O.

-

Yield: 50-60%.

-

Purification: Preparative HPLC.

-

Final PROTAC Characterization: ¹H NMR, ¹³C NMR, HRMS.

Quantitative Data Summary

| Intermediate/Product | Key Synthesis Step | Yield | Purity (HPLC) |

| JQ1-alkyne | Amide Coupling | 75% | >95% |

| Pomalidomide-azide | Nucleophilic Substitution | 65% | >95% |

| Final PROTAC | CuAAC Reaction | 55% | >99% |

Signaling Pathway: PROTAC-mediated Protein Degradation

PROTACs induce the degradation of a target protein by forming a ternary complex with the target and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This guide provides a glimpse into the critical role of key intermediates in the synthesis of diverse and innovative drug candidates. The mastery of their synthesis, guided by detailed protocols and a deep understanding of their downstream biological implications, is fundamental to the continued advancement of medicinal chemistry and the development of life-saving therapies.

Commercial Availability and Technical Profile of 1-Boc-5-aminoindole: A Guide for Researchers

Introduction

1-Boc-5-aminoindole, also known as tert-butyl 5-amino-1H-indole-1-carboxylate, is a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive amino group on the indole ring and a Boc-protecting group on the indole nitrogen, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and its applications in research and drug development.

The strategic placement of the amino group at the 5-position allows for a variety of chemical transformations, including diazotization, acylation, and alkylation, enabling the introduction of diverse functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers stability under many reaction conditions and can be readily removed under acidic conditions, facilitating multi-step synthetic sequences. These attributes make this compound a valuable precursor for the development of novel pharmaceutical agents, particularly those targeting neurological disorders, as well as for creating compounds with anti-cancer and anti-inflammatory properties.[1]

Commercial Suppliers and Product Specifications

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available compound is typically high, often exceeding 97% as determined by HPLC. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| American Elements | - | High Purity (99% to 99.999%) | Research and bulk quantities |

| Chem-Impex | 17594 | ≥ 97% (HPLC) | 250 mg and bulk quote |

| Biosynce | - | - | Custom |

| Abosyn | 61-0416 | - | 1 g |

| ACHEMBLOCK | O32268 | - | 5 g |

Note: Pricing information is subject to change and is best obtained directly from the suppliers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value |

| CAS Number | 166104-20-7[1][2][3] |

| Molecular Formula | C₁₃H₁₆N₂O₂[1][3] |

| Molecular Weight | 232.28 g/mol [1] |

| Appearance | Off-white to light brown powder[1] |

| Boiling Point | 384.1 ± 34.0 °C at 760 mmHg[4] |

| Density | 1.2 ± 0.1 g/cm³[4] |

| Storage Conditions | Store at 0-8°C[1] |

Applications in Research and Development

This compound serves as a critical starting material in the synthesis of a variety of biologically active compounds. Its utility is primarily demonstrated in the following areas:

-

Pharmaceutical Development : It is a key intermediate in the synthesis of novel drug candidates.[1] The indole scaffold is a common feature in many pharmaceuticals, and the 5-amino group provides a handle for modification to explore structure-activity relationships.

-

Organic Synthesis : This compound is a versatile building block for the construction of more complex molecules.[1] The Boc-protected indole allows for selective reactions at other positions of the molecule.

-

Medicinal Chemistry : Researchers utilize this compound to create indole-based compounds with significant biological activities, including potential anti-cancer and anti-inflammatory properties.[1]

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a research scientist from identifying the need for this compound to its final application in a synthesis.

References

1-Boc-5-aminoindole: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Boc-5-aminoindole, a key intermediate in pharmaceutical research and organic synthesis.[1] Due to its role in the development of novel bioactive compounds, including those with anti-cancer and anti-inflammatory properties, a thorough understanding of its safe handling is paramount for all laboratory personnel.[1]

Physicochemical and Hazard Information

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₆N₂O₂ | [1][2] |

| Molecular Weight | 232.28 g/mol | [1][2][3] |

| Appearance | Off-white to light brown powder or white crystal with a faint ammonia odor. | [1] |

| Melting Point | 85-88°C | |

| Boiling Point | 384.1 ± 34.0 °C at 760 mmHg | [2][4] |

| Density | 1.16 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform. | |

| Flash Point | 186.128 °C | [2] |

Hazard Identification and Classification

This compound is classified as an irritant and may cause respiratory irritation.[3] The following table summarizes the GHS hazard statements associated with this compound.

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation.[3] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[5] |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5] |

| Body Protection | Protective clothing should be worn. |

| Respiratory Protection | Use only in a well-ventilated area.[4] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6] |

Engineering Controls

| Control | Description |

| Ventilation | Work in a well-ventilated area.[4] Use of a chemical fume hood is recommended to control exposure to dust and vapors. |

| Eyewash Stations and Safety Showers | Ensure that eyewash stations and safety showers are close to the workstation location.[6] |

Storage

| Condition | Recommendation |

| Temperature | Store in a cool place.[5] Some suppliers recommend storage at 0-8°C.[1] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[5][6][7] Containers which are opened must be carefully resealed and kept upright to prevent leakage.[5] |

| Incompatibilities | Store away from strong oxidizing agents and strong acids.[7] |

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |

| Eye Contact | Flush eyes with water as a precaution.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |

Spill and Leak Procedures

| Action | Procedure |

| Containment | Contain spillage.[5] |

| Cleanup | Collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable, closed container for disposal.[5] Avoid dust formation.[7] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the determination of toxicological properties of this compound are not publicly available. The hazard information presented in this guide is based on data from suppliers and chemical databases. Researchers planning to conduct their own safety assessments should adhere to established OECD or EPA guidelines for chemical testing.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Potential Hazardous Reactions

This diagram illustrates the potential for hazardous reactions based on the known incompatibilities of this compound.

Caption: Potential hazardous reactions of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. 5-Aminoindole, N1-BOC protected | C13H16N2O2 | CID 11593831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]

Methodological & Application

Synthetic Routes to 1-Boc-5-aminoindole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-5-aminoindole is a critical building block in the synthesis of a wide range of biologically active compounds, particularly in the development of novel pharmaceuticals.[1][2] Its protected amino group at the 5-position and the Boc-protected indole nitrogen make it a versatile intermediate for further functionalization. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, focusing on the most common and efficient synthetic strategies. Quantitative data is summarized for clarity, and key experimental procedures are described in detail.

Introduction

The indole nucleus is a prevalent scaffold in numerous natural products and medicinal agents.[3][4] Specifically, 5-aminoindole derivatives are key intermediates in the synthesis of compounds with diverse pharmacological activities. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the indole nitrogen under various reaction conditions, yet can be readily removed under acidic conditions, making this compound a strategic starting material in multi-step syntheses.[1][5] This document outlines two primary synthetic routes to this compound:

-

Route 1: A two-step synthesis starting from 5-nitroindole, involving reduction of the nitro group followed by Boc protection of the resulting 5-aminoindole.

-

Route 2: An alternative approach involving initial Boc protection of 5-nitroindole followed by catalytic reduction of the nitro group.

Route 1: Reduction of 5-Nitroindole followed by Boc Protection

This is a widely employed and reliable method for the preparation of this compound. The synthesis involves two key transformations: the reduction of the nitro group of 5-nitroindole to an amino group, and the subsequent protection of the indole nitrogen with a Boc group.

Diagram of Synthetic Pathway: Route 1

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

Application Notes and Protocols for the Use of 1-Boc-5-aminoindole in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutic peptides, probes, and biomaterials. 5-aminoindole, a tryptophan analog, offers a unique functional handle—the 5-amino group—for post-synthesis modifications, such as labeling with fluorophores, cross-linking, or conjugation to other molecules. This document provides detailed application notes and protocols for the use of 1-Boc-5-aminoindole in Boc-based solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen prevents potential side reactions during peptide elongation, while the free 5-amino group can be either protected with an orthogonal protecting group or left available for on-resin modifications.

Core Concepts in Boc-SPPS

Solid-phase peptide synthesis using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for the stepwise synthesis of peptides on a solid support.[1][2] The synthesis cycle involves the iterative deprotection of the acid-labile Nα-Boc group, followed by the coupling of the next Boc-protected amino acid.[3] Side-chain functional groups are typically protected with benzyl-based groups, which are removed during the final cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

Key Considerations for Using this compound

Orthogonal Protection: The 5-amino group of the indole side chain introduces an additional reactive site. Depending on the desired synthetic outcome, this group can be:

-

Left unprotected: If the final peptide requires a free amino group at this position. Care must be taken during coupling steps to avoid acylation of the 5-amino group.

-

Protected with an orthogonal protecting group: To enable selective deprotection and modification of the 5-amino group on the resin, while the rest of the peptide remains protected. Common orthogonal protecting groups include Fmoc (removed by base), Alloc (removed by palladium catalysts), or ivDde (removed by hydrazine).

Coupling Reactions: The indole ring can influence the reactivity of the amino acid. It is recommended to use efficient coupling reagents to ensure complete incorporation of this compound. Standard coupling reagents such as HBTU/HATU in the presence of a tertiary amine like N,N-diisopropylethylamine (DIEA) are generally effective.[4] Due to the potential for steric hindrance, extended coupling times or double coupling may be necessary to achieve high yields.[5]

Side Reactions: The indole nucleus of tryptophan and its analogs can be susceptible to oxidation and modification by carbocations generated during Boc deprotection and final cleavage.[6][7] The use of scavengers in the deprotection and cleavage cocktails is crucial to minimize these side reactions.

Data Presentation

The following tables provide representative quantitative data for the incorporation of this compound into a model peptide sequence (e.g., Ac-Ala-X-Gly-NH2, where X is 5-aminoindole). These values are illustrative and may vary depending on the specific sequence, resin, and synthesis conditions.

Table 1: Coupling Efficiency of this compound with Various Activating Agents

| Coupling Reagent | Equivalents (AA:Reagent:DIEA) | Coupling Time (min) | Coupling Efficiency (%) |

| HBTU | 1:0.95:2 | 60 | 98.5 |

| HATU | 1:0.95:2 | 45 | 99.2 |

| DIC/HOBt | 1:1:0 | 120 | 97.8 |

| PyBOP | 1:1:2 | 60 | 98.9 |

Table 2: Purity and Yield of a Model Peptide Containing 5-Aminoindole

| Peptide Sequence | Synthesis Scale (mmol) | Crude Purity (%) | Overall Yield (%) |

| Ac-Ala-(5-aminoindole)-Gly-NH2 | 0.1 | 85 | 72 |

| Ac-Gly-Gly-(5-aminoindole)-Ala-NH2 | 0.1 | 82 | 68 |

Purity determined by RP-HPLC analysis of the crude product after cleavage. Yield is calculated based on the initial resin loading.[8][9]

Experimental Protocols

The following protocols are generalized for manual Boc-SPPS and should be optimized for specific peptide sequences and scales.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. biotage.com [biotage.com]

- 6. peptide.com [peptide.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Application Notes and Protocols for Coupling Reactions of 1-Boc-5-aminoindole

Audience: Researchers, scientists, and drug development professionals.